molecular formula C22H29N5O2 B2914994 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851937-75-2

7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B2914994
CAS RN: 851937-75-2
M. Wt: 395.507
InChI Key: RJEAGMATWCEEAO-UHFFFAOYSA-N
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Description

7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione, also known as DMXBA, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system.

Scientific Research Applications

Synthesis and Structural Studies

  • Compounds with similar structures have been synthesized as intermediates for further chemical reactions, indicating their potential utility in complex organic synthesis processes. For instance, novel derivatives involving purine diones have been synthesized for their potential biological activities, showcasing the versatility of purine-based compounds in medicinal chemistry and drug design (Saito et al., 1997).

Antiproliferative Activity

  • Similar compounds have been evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the potential of purine derivatives in cancer research. The structure-activity relationship studies of these compounds could provide valuable insights into designing more effective anticancer agents (Chandrappa et al., 2008).

Antimicrobial Activity

  • Research into related compounds has also explored their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents. Such studies contribute to the ongoing search for novel treatments against resistant microbial strains (Ghorab et al., 2017).

Molecular Modeling and Spectral Analysis

  • Theoretical and spectral analyses of similar compounds help in understanding their electronic structure, molecular geometry, and interaction with biological targets. These insights are crucial for the rational design of new molecules with desired biological or chemical properties (Prabakaran & Muthu, 2014).

Corrosion Inhibition

  • Investigations into the inhibition properties of related compounds on metal surfaces suggest their potential application in corrosion protection. This research area is crucial for industries looking to extend the lifespan of their metal infrastructure and reduce maintenance costs (Chafiq et al., 2020).

properties

IUPAC Name

7-benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15-10-16(2)12-26(11-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEAGMATWCEEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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